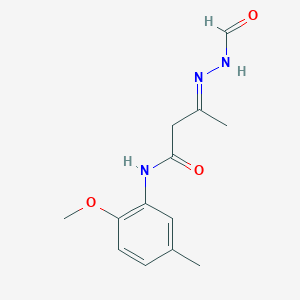![molecular formula C6H4N8O2 B11566214 [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime](/img/structure/B11566214.png)
[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime is a complex heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid has been reported for similar triazole compounds . The reaction conditions often require the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and fused ring system allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure and have diverse applications in drug discovery and materials science.
1,2,4-Triazoles: Another class of triazole compounds with slightly different nitrogen arrangements, known for their potent biological activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A related compound with a more complex fused ring system, used in medicinal chemistry.
Uniqueness
What sets [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime apart is its unique combination of a triazole and benzotriazole ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C6H4N8O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
N-(4-nitroso-5,6-dihydrotriazolo[4,5-f]benzotriazol-8-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N8O2/c15-11-5-1-2(8-13-7-1)6(12-16)4-3(5)9-14-10-4/h7,12-13,16H |
InChI-Schlüssel |
DAERWIUGIKNSAV-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C3=NN=NC3=C(C1=NNN2)NO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11566149.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11566180.png)

![3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11566188.png)
